N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C12H10FN3O |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10FN3O/c1-8-2-3-9(13)6-10(8)16-12(17)11-7-14-4-5-15-11/h2-7H,1H3,(H,16,17) |
InChI Key |
CLGFTVMIGXZMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NC=CN=C2 |
solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 5-fluoro-2-methylaniline. This reaction is usually carried out in the presence of a coupling agent such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, which facilitates the formation of the amide bond . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Biological Activities
1.1 Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of pyrazine derivatives, including N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide. In a study evaluating various pyrazine carboxamides, it was found that certain derivatives exhibited significant antibacterial activity against extensively drug-resistant Salmonella Typhi. The compound demonstrated a minimum inhibitory concentration (MIC) of 6.25 mg/mL, indicating its potential as a candidate for developing new antibacterial agents .
1.2 Anticancer Effects
Another promising application of this compound lies in its anticancer properties. Research has shown that pyrazine derivatives can induce apoptosis in leukemic cells. For instance, compounds similar to this compound have been reported to block cell proliferation and induce cell cycle arrest in human leukemia K562 cells . This suggests that such compounds could be further developed as therapeutic agents for leukemia treatment.
Potential for Drug Development
The diverse biological activities exhibited by this compound position it as a candidate for further pharmacological development:
| Application Area | Potential Impact |
|---|---|
| Antibacterial | Development of new treatments for resistant bacterial strains |
| Anticancer | Potential therapies for leukemia and other cancers |
| Immunomodulation | Possible applications in immune regulation therapies |
Case Studies
Case Study 1: Antibacterial Activity
In a comparative study, several pyrazine carboxamides were synthesized and tested against XDR S. Typhi. Among these, this compound showed promising results, warranting further investigation into its mechanism of action and potential as an antibiotic .
Case Study 2: Anticancer Mechanism
Research focusing on the apoptotic effects of pyrazine derivatives revealed that compounds similar to this compound could significantly reduce cell viability in K562 leukemia cells through mechanisms involving the down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic proteins like Bax . This underscores the compound's potential role in cancer therapy.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The exact molecular pathways and targets may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazinecarboxamide derivatives exhibit diverse biological activities modulated by substituents on the pyrazine core and phenyl ring. Below is a comparative analysis of key analogues:
Key Findings
Substituent Impact on Activity: Electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) on the phenyl ring enhance antimycobacterial activity by improving target binding and membrane penetration . Alkylamino chains (e.g., hexylamino in compound 4d) significantly lower MIC values (1.56 µg/mL) due to increased lipophilicity and extended interactions with hydrophobic enzyme pockets . Bulky groups (e.g., tert-butyl) on the pyrazine core improve potency but may reduce solubility, necessitating structural optimization .
Selectivity and Toxicity :
- Compounds like 4d (SI > 10) and 1b (SI = 14) demonstrate favorable selectivity indices, indicating lower cytotoxicity . The target compound’s selectivity remains unquantified but is presumed comparable due to structural similarities.
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., methyl, methoxy) are synthesized in higher yields (60–98%) compared to halogenated or branched analogues (15–70%) .
Spectrum of Activity :
- The target compound is specific to M. tuberculosis H37Rv, while analogues like 1b and 3d inhibit multiple mycobacterial strains (M. smegmatis, M. aurum) .
Contradictions and Limitations
- While lipophilicity generally correlates with activity, excessively hydrophobic groups (e.g., octylamino) reduce solubility and bioavailability .
Biological Activity
N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens, including mycobacteria. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrazine ring and a carboxamide functional group. Its molecular formula is CHFNO, with a molecular weight of 231.23 g/mol. The presence of the fluorine atom at the 5-position of the phenyl ring significantly influences its biological properties and chemical reactivity.
The primary mechanism of action for this compound involves the inhibition of mycolic acid synthesis, which is crucial for the integrity of the mycobacterial cell wall. This inhibition disrupts the cell wall's structural integrity, leading to bacterial cell death. The compound may also interact with specific enzymes involved in fatty acid synthesis pathways in mycobacteria, enhancing its antimycobacterial efficacy.
Antimycobacterial Activity
This compound exhibits promising antimycobacterial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). Preliminary studies indicate effective concentrations in the low micromolar range against various strains, with Minimum Inhibitory Concentrations (MICs) reported between 1.56 µg/mL and 6.25 µg/mL .
Table 1: Antimycobacterial Activity of this compound
| Strain | MIC (µg/mL) |
|---|---|
| M. tuberculosis H37Rv | 1.56 - 6.25 |
| M. kansasii | 3.13 |
| M. avium | 12.5 |
These findings suggest that the compound could be a valuable candidate for developing new treatments for tuberculosis and other mycobacterial infections.
Cytotoxicity Studies
In vitro cytotoxicity studies have shown that while this compound is effective against mycobacterial strains, it also exhibits varying levels of cytotoxicity against mammalian cell lines. The selectivity index (SI), which measures the safety margin between effective antimicrobial doses and cytotoxic doses, suggests that certain derivatives maintain low toxicity while preserving antimycobacterial activity .
Case Studies and Research Findings
- Synthesis and Evaluation : A series of studies synthesized various derivatives of pyrazine-2-carboxamides to evaluate their antimycobacterial properties. The derivatives were tested against multiple strains of M. tuberculosis, revealing that modifications to the phenyl ring could enhance activity while maintaining low cytotoxicity .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural changes affect biological activity. For instance, substituents on the phenyl ring were found to tolerate various modifications without significantly diminishing antimycobacterial activity.
- Comparative Studies : Comparative analyses with similar compounds highlight that this compound displays superior activity against resistant strains due to its unique structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
